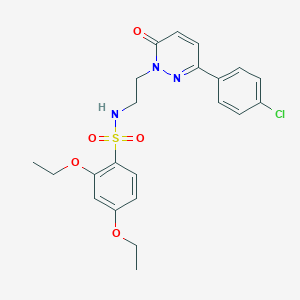

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .

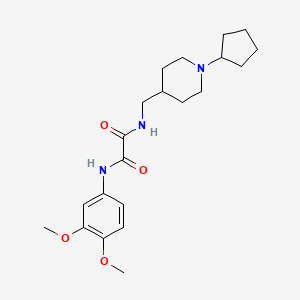

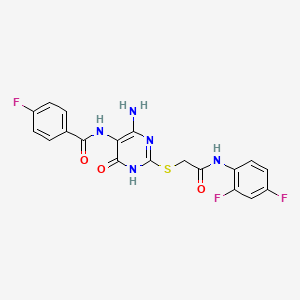

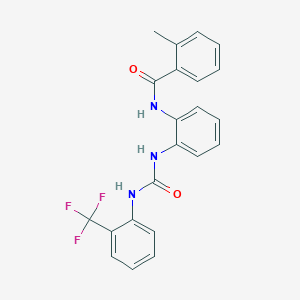

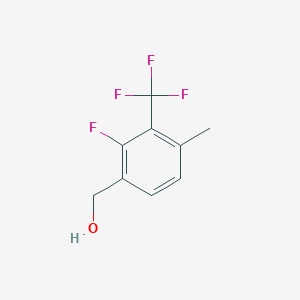

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a chlorophenyl group, an ethyl group, and a diethoxybenzene group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridazine ring might undergo reactions typical of heterocyclic compounds, while the sulfonamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar chlorophenyl and diethoxybenzene groups .Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed toward the synthesis and properties of various sulfonamide derivatives, which are known for their wide range of biological activities. For example, studies have described the synthesis of N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides, highlighting the chemical versatility of sulfonamide compounds in generating potential therapeutic agents (Catsoulacos, 1971). Further research into sulfonamide hybrid Schiff bases of anthranilic acid has explored their synthesis, characterization, and biological potential, indicating a focused interest in sulfonamide chemistry for drug development (Kausar et al., 2019).

Biological Screening and Antimicrobial Activity

Sulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities. A study by El-Gilil et al. (2019) discusses the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents, demonstrating the compound's potential against various human cell lines and microbes (El-Gilil, 2019). Similarly, the synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were explored, with some compounds showing promising activity against a range of Gram-positive bacteria strains (Sławiński et al., 2013).

Mechanistic Studies and Molecular Docking

Mechanistic studies and molecular docking have been employed to understand the mode of action of sulfonamide derivatives. For instance, molecular docking studies of sulfonamide Schiff bases were conducted to elucidate their potential as enzyme inhibitors, demonstrating their interaction with enzyme active sites and providing insights into their inhibitory mechanisms (Kausar et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially alter cellular processes and lead to the observed effects of the compound.

Future Directions

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5S/c1-3-30-18-9-11-21(20(15-18)31-4-2)32(28,29)24-13-14-26-22(27)12-10-19(25-26)16-5-7-17(23)8-6-16/h5-12,15,24H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUUEVWGIFYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920693.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2920696.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2920703.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2920704.png)